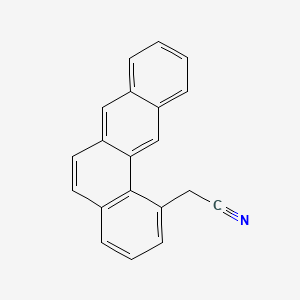

2-Benzo(a)anthracen-1-ylacetonitrile

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrile Functionalization in Advanced Materials Chemistry

The functionalization of PAHs with specific chemical groups can further enhance or tailor their properties for desired applications. Nitrile (-CN) functionalization is a particularly interesting strategy. The introduction of a nitrile group, an electron-withdrawing moiety, can significantly alter the electronic characteristics of the PAH core. nih.gov This modification can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's charge transport capabilities and optical properties. nih.gov Research has shown that nitrile-functionalized PAHs can exhibit enhanced electron affinity and improved performance in electronic devices. nih.gov

Significance of Benzo(a)anthracene Derivatives in Contemporary Chemical Research

Benzo(a)anthracene, a PAH with the chemical formula C₁₈H₁₂, is a tetracyclic aromatic hydrocarbon that has been the subject of extensive research. wikipedia.orgnih.gov It is a compound of interest not only due to its environmental presence and toxicological profile but also for its potential as a building block in the synthesis of more complex organic materials. tpsgc-pwgsc.gc.canih.govresearchgate.net

Derivatives of benzo(a)anthracene, created by adding various functional groups to the parent structure, are being explored for a range of applications. For instance, substituted benz(a)anthracene (B33201) derivatives have been studied for their carcinogenic activity, providing insights into structure-activity relationships. nih.govresearchgate.net In materials science, the benzo(a)anthracene core provides a rigid and planar framework that can be functionalized to create molecules with specific electronic and optical properties. The strategic placement of substituents can influence molecular packing in the solid state, which is crucial for efficient charge transport in organic semiconductors.

Current Research Landscape and Academic Gaps Pertaining to 2-Benzo(a)anthracen-1-ylacetonitrile

While the broader fields of PAHs and benzo(a)anthracene derivatives are well-researched, the specific compound this compound remains relatively underexplored. A survey of the current academic literature reveals a significant gap in the understanding of this particular PAN. nih.govresearchgate.net

The synthesis of this compound is noted to typically involve the reaction of benzo(a)anthracene with acetonitrile (B52724) or related precursors. ontosight.ai However, detailed studies on its synthesis, characterization, and properties are sparse. Much of the existing research on PANs focuses on their environmental occurrence and toxicological effects, particularly nitrated PAHs (nitro-PAHs), which are known environmental pollutants. nih.govmdpi.com There is a discernible lack of focused investigation into the fundamental chemical and physical properties of specific PAN isomers like this compound and their potential for applications in materials science. This represents a clear academic gap that warrants further investigation.

Scope and Objectives of Focused Research on this compound

To address the existing knowledge gap, focused research on this compound is essential. The primary objectives of such research should include:

Systematic Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound in high purity and yield. Comprehensive characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) is crucial to unequivocally determine its molecular structure.

Investigation of Physicochemical Properties: A thorough examination of the compound's thermal stability, solubility, and electrochemical and photophysical properties. This would involve techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), cyclic voltammetry (CV), and UV-Vis and fluorescence spectroscopy.

Computational Modeling: Employing theoretical calculations, such as Density Functional Theory (DFT), to gain deeper insights into the electronic structure, HOMO/LUMO energy levels, and potential charge transport characteristics of the molecule.

Exploration of Potential Applications: Based on the determined properties, exploring the potential of this compound as a component in organic electronic devices or as a fluorescent probe.

By systematically addressing these objectives, the scientific community can begin to fill the current void in the understanding of this specific PAN and unlock its potential for future technological advancements.

Below is a data table summarizing the key research areas and the current status for this compound.

| Research Area | Current Status |

| Synthesis | General methods suggested, but specific, optimized protocols are lacking. ontosight.ai |

| Structural Characterization | Limited detailed structural data available in the public domain. |

| Physicochemical Properties | Largely uninvestigated. |

| Computational Studies | No specific computational studies found for this molecule. |

| Potential Applications | Speculative, based on the properties of related PANs and benzo(a)anthracene derivatives. |

Structure

3D Structure

Properties

CAS No. |

82507-20-8 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-benzo[a]anthracen-1-ylacetonitrile |

InChI |

InChI=1S/C20H13N/c21-11-10-15-7-3-6-14-8-9-18-12-16-4-1-2-5-17(16)13-19(18)20(14)15/h1-9,12-13H,10H2 |

InChI Key |

PBEOWXKIHSNIJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CC#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Benzo a Anthracen 1 Ylacetonitrile

Reaction Pathway Elucidation

Understanding the specific pathways through which 2-Benzo(a)anthracen-1-ylacetonitrile undergoes transformation is crucial for controlling reaction outcomes and designing synthetic strategies. The elucidation of these pathways often involves a combination of experimental techniques and computational modeling.

Free radical reactions represent a significant class of transformations for nitriles, including the addition to unsaturated systems. The generation of a radical at the carbon atom alpha to the cyano group of this compound can initiate a cascade of reactions. These radicals can be formed through various methods, such as the use of radical initiators or photolysis.

The addition of carbon-centered radicals, such as the one derived from this compound, to aromatic systems is a complex process. Recent studies have shown that the initial formation of adduct radicals between carbon-centered radicals and aromatic molecules can be diffusion-controlled and reversible. nih.gov This contrasts with the traditional view of radical addition as a slower, irreversible process. nih.gov For a large PAH system like benzo[a]anthracene, the addition of the cyanomethyl radical would likely proceed at multiple sites, with the regioselectivity being influenced by the electronic and steric environment of the aromatic rings. nih.gov The bay region of benzo[a]anthracene is a site of high electron density and may be particularly susceptible to radical attack. nih.gov

In the context of addition to olefinic systems, the cyanomethyl radical derived from this compound can add across a carbon-carbon double or triple bond. organic-chemistry.org This type of reaction, known as atom transfer radical addition (ATRA), provides a route to the synthesis of more complex, functionalized molecules. organic-chemistry.org The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

| Reaction Type | Reactant | Intermediate | Product | Ref. |

| Radical Addition | Olefin | Alkyl radical | Functionalized nitrile | acs.org |

| Radical Addition | Alkyne | Vinyl radical | β,γ-Unsaturated nitrile | organic-chemistry.org |

| Homolytic Aromatic Substitution | Arene | Cyclohexadienyl radical | Arylacetonitrile | acs.org |

Photoinduced single electron transfer (SET) is a powerful tool in organic synthesis for the formation of radical ions. sigmaaldrich.com In the case of this compound, the extended π-system of the benzo[a]anthracene moiety makes it a suitable candidate for SET processes. Upon irradiation with light of an appropriate wavelength, an electron can be transferred from a donor molecule to the excited state of the PAH, or from the excited PAH to an acceptor molecule, generating a radical ion pair. researchgate.netnih.gov

The feasibility of a SET pathway can often be predicted by considering the redox potentials of the involved species. sigmaaldrich.com The generated radical cation or anion of this compound can then undergo a variety of subsequent reactions, including bond cleavage, cyclization, or addition to other molecules. For instance, a SET-initiated process could lead to the functionalization of the acetonitrile (B52724) side chain or the aromatic core. acs.orgacs.org

Dissociative electron transfer is a type of electron transfer reaction where the transfer of an electron to a molecule is immediately followed by the cleavage of a chemical bond. While less common than concerted SET processes, this pathway can be significant in certain systems. For this compound, if a suitable leaving group were present on the acetonitrile side chain, a dissociative electron transfer could lead to the formation of a cyanomethyl radical and an anion. More commonly, the radical anion formed via SET can undergo dissociation. The stability of the resulting fragments plays a crucial role in determining the favorability of this pathway.

The structure of this compound, with the acetonitrile group positioned at the 1-position of the benzo[a]anthracene core, offers the potential for intramolecular cyclization reactions. rsc.org Depending on the reaction conditions, the cyano group can act as a radical acceptor, leading to the formation of new ring systems. rsc.org

Radical cascade reactions involving the cyano group as an acceptor have emerged as a versatile tool for the construction of complex heterocyclic and carbocyclic frameworks. rsc.org In such a cascade, an initially generated radical elsewhere in the molecule could add to the nitrile carbon, forming a cyclic iminyl radical. This intermediate could then undergo further reactions to yield a stable cyclized product. The regioselectivity of such cyclizations is often governed by the stability of the newly formed ring, with 5- and 6-membered rings being generally favored. wikipedia.org

| Cyclization Strategy | Key Intermediate | Product Type | Ref. |

| Radical Cascade | Iminyl radical | Heterocycle/Carbocycle | rsc.org |

| Photoredox Cyclization | Diradical intermediate | Dihydroquinolinone derivative | organic-chemistry.org |

| Heck Reaction | Organopalladium species | Fused tricyclic indole | encyclopedia.pub |

Stereochemical and Regiochemical Control in Functionalization Reactions

Achieving control over stereochemistry and regiochemistry is a central challenge in the functionalization of complex molecules like this compound. The planar, extended aromatic system and the reactive acetonitrile side chain present multiple sites for reaction.

The regioselectivity of reactions on the benzo[a]anthracene core is influenced by both electronic and steric factors. rsc.org The different rings and positions within the PAH system exhibit varying degrees of reactivity towards electrophilic, nucleophilic, and radical attack. nih.govrsc.org For example, hydroxyl radical addition to benzo[a]anthracene has been shown to occur at multiple positions, leading to a variety of oxygenated products. nih.gov The presence of the acetonitrile group at the 1-position will further direct incoming reagents based on its electronic-donating or -withdrawing nature and its steric bulk.

Stereochemical control in reactions involving the acetonitrile side chain is also a key consideration. For instance, in the addition of the nitrile-stabilized carbanion to a prochiral electrophile, the formation of a new stereocenter can lead to a mixture of diastereomers. The stereochemical outcome of such reactions can often be influenced by the choice of reagents, catalysts, and reaction conditions. researchgate.net

Role of Catalysts and Ligands in Reaction Efficiency and Selectivity

Catalysts and their associated ligands play a pivotal role in enhancing the efficiency and controlling the selectivity of reactions involving nitriles. nih.gov In the context of this compound, transition metal catalysts can be employed to activate either the C-H bonds of the acetonitrile side chain or the aromatic C-H bonds of the benzo[a]anthracene core. nih.gov

For example, palladium pincer-complexes have been shown to be effective catalysts for the α-C-H bond functionalization of benzyl (B1604629) nitriles. nih.gov The nature of the ligand coordinated to the metal center is crucial in determining the catalytic activity and selectivity. researchgate.netmdpi.comresearchgate.net Electron-donating and sterically bulky ligands can influence the electronic properties and the coordination sphere of the metal, thereby tuning its reactivity. nih.gov In some cases, the ligand can actively participate in the reaction mechanism through metal-ligand cooperation. mdpi.comresearchgate.net

The choice of catalyst and ligand can also be used to direct the regioselectivity of functionalization on the aromatic core. By coordinating to a specific site on the PAH, a metal catalyst can direct a reaction to a nearby C-H bond, a strategy that has been successfully employed in the C-H functionalization of various aromatic substrates.

| Catalyst System | Reaction Type | Role of Ligand | Ref. |

| Palladium Pincer Complex | α-C-H Functionalization of Benzyl Nitriles | Influences stereoselectivity | nih.gov |

| Nickel(0) with Ligand | Michael Addition of Benzyl Nitriles | Promotes C(sp3)-H functionalization | nih.gov |

| Ruthenium Pincer Complex | Nitrile Hydration | Metal-ligand cooperation | researchgate.net |

| Cobalt(III) with Ligand | Nitrile Activation | Influences ligand basicity and reactivity | acs.org |

Kinetic Studies and Isotope Effects in Rate-Limiting Steps

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the kinetic studies and isotope effects in rate-limiting steps of reactions involving this compound. Extensive searches of chemical databases and scholarly articles did not yield any detailed experimental data, such as reaction rate constants, kinetic isotope effects (KIEs), or in-depth mechanistic analyses for this particular compound.

The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. pharmacy180.com Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step, yet still influences the reaction rate. wikipedia.orgias.ac.in The magnitude of the KIE can provide valuable information about the transition state geometry and the nature of bond-breaking and bond-forming processes.

While the principles of kinetic analysis and isotope effects are well-established in the study of organic reaction mechanisms, their specific application to this compound has not been documented in the accessible scientific literature. Consequently, there are no available data tables or detailed research findings to present for this specific compound. Further experimental research would be necessary to characterize the kinetics of its reactions and to investigate the subtle mechanistic details that isotope effect studies can reveal.

Advanced Spectroscopic Characterization Techniques for 2 Benzo a Anthracen 1 Ylacetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Benzo(a)anthracen-1-ylacetonitrile in solution. Given the compound's complexity, a combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of its proton and carbon signals.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the eleven aromatic protons of the benzo[a]anthracene core and the two aliphatic protons of the methylene (B1212753) group (-CH₂-). The aromatic protons would likely appear in the downfield region, typically between 7.5 and 9.0 ppm, with their exact chemical shifts and coupling patterns dictated by their position on the fused ring system. The methylene protons, being adjacent to the electron-withdrawing nitrile group and the aromatic system, are expected to resonate as a singlet at approximately 4.0-4.5 ppm.

The ¹³C NMR spectrum would complement the proton data, showing signals for all 20 carbon atoms in the molecule. The aromatic carbons would generate a cluster of signals in the 120-135 ppm range, with quaternary carbons appearing at lower field strengths. The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift around 117-120 ppm, while the methylene carbon (-CH₂) would likely appear in the 20-30 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound Note: These are estimated values based on known substituent effects and data for related compounds. Actual experimental values may vary.

| Group | Atom | Predicted Chemical Shift (ppm) |

| Acetonitrile (B52724) | -CH₂- | ~4.2 |

| -C≡N | ~118 | |

| Benzo(a)anthracene | Aromatic C-H | 7.5 - 9.0 |

| Aromatic C | 120 - 135 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Due to the significant overlap of signals in the aromatic region of the 1D spectra, two-dimensional NMR techniques are crucial for definitive structural confirmation.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to trace the connectivity of adjacent protons through the fused aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the benzo(a)anthracene skeleton and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methylene protons to the C1, C2, and C12b carbons of the benzo(a)anthracene core, confirming the exact position of the acetonitrile substituent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive π-conjugated system of the benzo(a)anthracene core is expected to give rise to strong absorption bands in the ultraviolet and visible regions. The spectrum would likely exhibit multiple bands corresponding to π → π* transitions. Typically, polycyclic aromatic hydrocarbons (PAHs) like benzo(a)anthracene display a series of sharp, well-defined absorption bands. mdpi.com The introduction of the acetonitrile group at the 1-position may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to the parent compound due to its electronic influence.

Table 2: Representative UV-Vis Absorption Data for Anthracene-Based Compounds Note: Data shown is for a related anthracene (B1667546) derivative to illustrate typical absorption regions.

| Solvent | Absorption Maxima (λmax, nm) |

| Toluene | 340, 359, 376, 397 |

| Film State | 363, 383, 403 |

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence spectroscopy is used to study the fluorescence properties of the compound after it absorbs light. Given the rigid, planar structure of the benzo(a)anthracene moiety, this compound is expected to be fluorescent, likely emitting in the blue region of the visible spectrum. mdpi.com The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which provides information about the structural relaxation in the excited state.

Table 3: Representative Photoluminescence Data for an Anthracene-Based Host Material Note: This data illustrates typical emission characteristics for such compounds.

| State | Excitation (nm) | Emission Maxima (PLmax, nm) | Quantum Yield (%) |

| Toluene Solution | ~380 | 428 | 73.1 |

| Film State | ~400 | 440 | 30.2 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is essential for identifying the functional groups present in this compound.

FTIR Spectroscopy : The most prominent and diagnostic peak in the FTIR spectrum would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. Other key signals would include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹, and the aliphatic C-H stretching of the methylene group around 2850-2960 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum. The C≡N stretch is also Raman active and would be clearly observable.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C-H Stretch (Aromatic) | Benzo(a)anthracene | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |

| C=C Stretch (Aromatic) | Benzo(a)anthracene | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the exact molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₂₀H₁₃N), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its elemental formula.

Analysis of the fragmentation pattern under tandem MS (MS/MS) conditions would offer further structural proof. The most likely primary fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the acetonitrile group. This would result in the loss of a cyanomethyl radical (•CH₂CN) to form a highly stable benzo[a]anthracen-1-yl cation.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₃N |

| Theoretical Monoisotopic Mass | 267.1048 g/mol |

| Primary Ionization Mode | Electrospray (ESI) or APCI |

| Expected Molecular Ion | [M+H]⁺ = 268.1121 |

| Expected Major Fragment Ion | [M-CH₂CN]⁺ = 227.0855 |

X-ray Diffraction for Solid-State Molecular Structure Determination

For a compound like this compound, X-ray diffraction analysis would be crucial in confirming the position of the acetonitrile substituent on the benzo(a)anthracene framework. It would also reveal the planarity of the fused aromatic ring system and the orientation of the acetonitrile group relative to it. However, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

In a hypothetical analysis, researchers would first need to grow single crystals of the compound of sufficient quality. These crystals would then be irradiated with a focused beam of X-rays, and the diffraction pattern would be collected. The resulting data would be processed to generate an electron density map, from which the atomic positions could be determined and the molecular structure refined. The table below illustrates the type of crystallographic data that would be generated from such an experiment, based on typical values for related polycyclic aromatic hydrocarbon derivatives.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₂₀H₁₃N |

| Formula Weight | 267.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical techniques, particularly cyclic voltammetry, are fundamental for investigating the redox properties of a molecule. By measuring the current response of a compound to a linearly cycled potential sweep, one can determine its oxidation and reduction potentials. These potentials provide insight into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding a compound's electronic behavior and its potential applications in materials science.

For this compound, cyclic voltammetry would reveal how the electron-withdrawing acetonitrile group influences the redox behavior of the benzo(a)anthracene core. It would be expected to make the compound more difficult to oxidize and easier to reduce compared to the parent hydrocarbon.

Despite the utility of this technique, a thorough search of the scientific literature found no published studies on the electrochemical characterization of this compound. Therefore, no experimental data on its redox potentials are available.

A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and then scanning the potential. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The table below presents a hypothetical summary of the kind of data that would be obtained from such an experiment.

Hypothetical Electrochemical Data for this compound

| Parameter | Hypothetical Value (V vs. Fc/Fc⁺) |

|---|---|

| First Oxidation Potential (Epa) | Data not available |

| First Reduction Potential (Epc) | Data not available |

| Half-wave Potential (E₁/₂) | Data not available |

| HOMO Energy Level (eV) | Data not available |

Computational and Theoretical Studies on 2 Benzo a Anthracen 1 Ylacetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of complex organic molecules. For a molecule like 2-Benzo(a)anthracen-1-ylacetonitrile, DFT methods, particularly using functionals like B3LYP, are employed to provide reliable insights into its behavior at the molecular level. acs.orgnih.gov

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.

In the parent benzo(a)anthracene, the HOMO and LUMO are delocalized π-orbitals spread across the polycyclic aromatic framework. The introduction of the acetonitrile (B52724) (-CH₂CN) group at the 1-position is expected to modulate these energy levels. The nitrile group is electron-withdrawing, which typically leads to a stabilization (lowering of energy) of the LUMO more significantly than the HOMO. This effect generally results in a reduction of the HOMO-LUMO gap compared to the unsubstituted parent hydrocarbon. acs.org DFT calculations on similar substituted anthracenes and other PAHs show that the magnitude of this gap is highly sensitive to the nature and position of substituents. acs.orgnankai.edu.cn For this compound, the HOMO is predicted to be localized primarily on the electron-rich benzo(a)anthracene ring system, while the LUMO would also be delocalized across the rings but with a significant contribution from the π* orbital of the cyano group. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, which corresponds to a red-shift in the electronic absorption spectrum. nankai.edu.cn

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) Calculated values are hypothetical and based on trends observed for similar substituted PAHs.

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -5.5 to -5.8 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.2 to -2.5 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 3.0 to 3.6 | Determines electronic transition energy, chemical reactivity, and stability. acs.orgnankai.edu.cn |

Computational geometry optimization is used to determine the most stable three-dimensional structure of a molecule. For this compound, the core benzo(a)anthracene moiety is largely planar. However, the attachment of the -CH₂CN group at the 1-position, which is located in the sterically crowded "bay region," would likely introduce some structural distortions. acs.org DFT calculations, often using a basis set such as 6-31G*, would be employed to find the minimum energy conformation. nih.gov

The optimization would likely reveal a slight deviation from planarity in the aromatic system to accommodate the substituent and minimize steric strain between the acetonitrile group and the hydrogen atom at the 12-position. The bond lengths within the aromatic rings are expected to remain typical for polycyclic aromatic systems, with values intermediate between standard single and double bonds, though minor variations may occur due to the electronic influence of the substituent. The orientation (torsion angles) of the -CH₂CN group relative to the aromatic plane would be a key outcome of the conformation analysis.

Table 2: Predicted Key Geometrical Parameters for this compound (Illustrative) Values are estimates based on standard bond lengths and data from benzo(a)anthracene.

| Parameter | Predicted Value |

| Aromatic C-C Bond Length | 1.37 - 1.45 Å |

| Aromatic C-H Bond Length | ~1.08 Å |

| C₁-C(H₂) Bond Length | ~1.51 Å |

| C-C≡N Bond Length | ~1.47 Å |

| C≡N Bond Length | ~1.16 Å |

| Aromatic C-C-C Bond Angle | 118° - 122° |

| C₁-C(H₂)-C≡N Bond Angle | ~110° |

| C(H₂)-C≡N Bond Angle | ~178° - 180° |

DFT calculations are highly effective for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of a molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry. For this compound, the predicted spectrum would show characteristic vibrational modes. These include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C-C ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) group (around 2850-2950 cm⁻¹). A key diagnostic peak would be the sharp, intense C≡N stretching vibration of the nitrile group, expected in the 2240-2260 cm⁻¹ range. ijcesen.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. The UV-Vis spectrum of this compound would be dominated by π-π* transitions within the extensive conjugated system of the benzo(a)anthracene core. acs.org The parent compound exhibits a complex spectrum with multiple absorption bands. The presence of the acetonitrile substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzo(a)anthracene, consistent with the predicted narrowing of the HOMO-LUMO gap. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Range |

| IR | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |

| Aliphatic C-H Stretch | 2850 - 2950 cm⁻¹ | |

| Nitrile C≡N Stretch | 2240 - 2260 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | |

| UV-Vis | λ_max (π-π* transitions) | 250 - 400 nm |

DFT can be used to model hypothetical reaction pathways, providing insights into the reactivity of this compound. This involves locating the transition state (TS) structures for a given reaction and calculating the activation energy barrier. For PAHs, common reactions include electrophilic substitution, oxidation, and radical addition. youtube.com

For instance, modeling the electrophilic nitration of this compound would involve calculating the energies of intermediates and transition states for the attack of a nitronium ion (NO₂⁺) at various positions on the aromatic rings. The calculations would predict the most likely site of substitution by identifying the pathway with the lowest activation energy. Similarly, the mechanism of oxidation, such as the reaction with hydroxyl radicals in atmospheric or biological contexts, can be explored. nih.gov Such studies are crucial for understanding the metabolic activation or environmental degradation of PAH derivatives. nih.gov

Quantum Chemical Simulations for Property Prediction

Beyond DFT, a range of quantum chemical simulations can predict various molecular properties. These methods are invaluable for novel compounds where experimental data is unavailable. arxiv.org For this compound, these simulations can estimate:

Ionization Potential and Electron Affinity: These are calculated from the energy difference between the neutral molecule and its corresponding cation and anion. They relate directly to the HOMO and LUMO energies, respectively, and are fundamental measures of redox behavior.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. Properties like chemical potential, hardness, softness, and the electrophilicity index can be calculated from the frontier orbital energies. rsc.org These descriptors help predict how the molecule will interact with other reagents. For example, mapping the local electrophilicity can identify the sites most susceptible to nucleophilic attack.

Solvation Effects: By incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), simulations can predict how properties like geometry, electronic spectra, and reaction energies change in different solvent environments. acs.org

Hückel Molecular Orbital (HMO) Methods for Aromaticity Assessment and Resonance Energies

The Hückel Molecular Orbital (HMO) method, while simpler than DFT, provides significant qualitative insight into the π-electron systems of conjugated molecules. wikipedia.org For the benzo(a)anthracene core of the target molecule, HMO theory can be used to:

Assess Aromaticity: HMO theory calculates the total π-electron energy. The resonance energy (or delocalization energy) is determined by comparing this value to a reference system of isolated double bonds. A large, negative resonance energy is a hallmark of aromatic stability. libretexts.org

Predict π-Molecular Orbitals: The method yields the energies and coefficients of the π-molecular orbitals. For benzo(a)anthracene, with 18 π-electrons, HMO theory would predict 18 π-orbitals, 9 of which are occupied in the ground state. The HOMO-LUMO gap can also be estimated within the HMO framework (as a multiple of the resonance integral, β). scielo.br

Analyze Bond Orders: HMO calculations can determine the π-bond order for each C-C bond in the aromatic system, offering insights into relative bond lengths and reactivity.

Based on the conducted research, there is currently no publicly available scientific literature detailing the computational and theoretical studies specifically on the noncovalent interactions and supramolecular assembly of this compound.

Therefore, the requested article section cannot be generated with scientifically accurate and specific information for this particular compound.

Applications and Functional Materials Development with 2 Benzo a Anthracen 1 Ylacetonitrile

Organic Electronic Materials

The development of novel organic semiconductors is a cornerstone of next-generation electronics. Materials based on extended π-conjugated systems, such as benzo(a)anthracene, are often investigated for their charge transport and light-emitting capabilities.

Organic Light-Emitting Diodes (OLEDs)

There is currently no available research demonstrating the application or performance of 2-Benzo(a)anthracen-1-ylacetonitrile as an emissive or charge-transport material in OLEDs.

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility and thin-film characteristics of this compound have not been reported, and therefore its suitability for use in OFETs is unknown.

Resistive Memory Devices and Data Storage Applications

There are no published reports on the investigation of this compound for applications in resistive memory or other data storage technologies.

Development of Light-Emitting and Photoreactive Materials

The inherent fluorescence of many PAHs makes them attractive candidates for light-emitting materials. The nitrile functionality could further influence these properties. However, specific studies on the photophysical characteristics and photoreactivity of this compound are not available.

Chemical Sensors and Probes Based on Benzo(a)anthracene Nitrile Scaffolds

The benzo(a)anthracene scaffold, functionalized with a nitrile group, could theoretically serve as a platform for chemical sensors. The nitrile group can participate in various intermolecular interactions, and changes in the photophysical properties of the aromatic core upon analyte binding could form the basis of a sensing mechanism. Nevertheless, no research has been published detailing the design, synthesis, or application of chemical sensors or probes based specifically on this compound.

Polymeric Materials Incorporating Benzo(a)anthracene Nitrile Substructures

The development of novel polymeric materials is crucial for advancing functional materials science, with applications ranging from organic electronics to high-performance composites. While specific research on polymers derived directly from this compound is not extensively documented in publicly available literature, the properties and potential of such materials can be inferred from studies on polymers incorporating analogous benzo(a)anthracene and nitrile-containing substructures. The unique combination of the rigid, planar benzo(a)anthracene core with the polar, reactive nitrile group suggests that these polymers could exhibit a valuable set of thermal, optical, and electronic properties.

Polycyclic aromatic hydrocarbons (PAHs) like benzo(a)anthracene are known for their exceptional thermal stability and unique optoelectronic characteristics, making them attractive building blocks for functional polymers. rsc.org The incorporation of a nitrile (cyano) group can further enhance these properties by introducing polarity, increasing intermolecular forces, and providing a site for further chemical modification or cross-linking.

Research into related fields, such as anthracene-containing polymers and nitrile-based resins, provides a foundation for understanding the potential of poly(this compound). For instance, anthracene-based polymers are recognized for their tunable luminescence, charge transport capabilities, and reversible dimerization properties. researchgate.net Similarly, the inclusion of nitrile functionalities in polymer backbones is known to improve thermal resistance and can contribute to desirable electronic properties.

Synthesis and Characterization of Related Polymeric Systems

The synthesis of polymers containing benzo(a)anthracene moieties can be approached through various polymerization techniques. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for constructing conjugated polymer backbones incorporating aromatic units. acs.org For a monomer like this compound, polymerization could potentially proceed through activation of the acetonitrile (B52724) group or by functionalizing the benzo(a)anthracene ring with polymerizable groups.

While direct polymerization of this compound is not reported, studies on related structures offer insights. For example, the synthesis of polymers containing dibenz[a,h]anthracene (B1670416) subunits has been achieved, yielding fluorescent materials with high solubility. acs.org These polymers exhibit absorption and emission maxima that are influenced by the substitution pattern on the aromatic core.

The nitrile group can also play a role in the polymerization process. For instance, the polymerization of nitrile-containing methacrylate (B99206) monomers derived from lignin (B12514952) precursors has been explored. lu.se These studies indicate that the resulting polymers can exhibit high glass transition temperatures, although they may also be prone to cross-linking, which can affect their processability. lu.se

The table below summarizes the properties of some representative polymers containing anthracene (B1667546) or nitrile functionalities, which can serve as a reference for the anticipated characteristics of polymers based on this compound.

| Polymer System | Monomer(s) | Polymerization Method | Key Properties | Reference(s) |

| Anthracene-Benzothiadiazole Copolymer | 2,6-linked-anthracene and benzothiadiazole derivatives | Direct arylation polymerization | Optical band gaps in the range of 1.75–1.85 eV, broad absorption spectra | whiterose.ac.uk |

| Dibenz[a,h]anthracene-based Polymer | Dibenz[a,h]anthracene monomers | Sonogashira polycondensation | Fluorescent, high solubility, blue-shifted absorption and emission maxima | acs.org |

| Nitrile-containing Methacrylate Polymer | Coniferyl and sinapyl aldehyde-derived nitriles | Free-radical polymerization | High glass transition temperatures, low solubility (potential cross-linking) | lu.se |

| Polyfluorene Copolymer with 9,10-Dicyanophenanthrene | Fluorene and 9,10-dicyanophenanthrene derivatives | Suzuki polycondensation | Greenish-blue electroluminescence, high brightness in OLEDs | mdpi.com |

Potential Properties and Applications

Based on the chemistry of benzo(a)anthracene and nitrile-containing polymers, it is anticipated that polymers incorporating this compound substructures would possess a unique combination of properties.

Thermal Stability: The rigid, fused-ring structure of benzo(a)anthracene is expected to impart high thermal stability to the polymer backbone. Polycyclic aromatic hydrocarbons are known for their resistance to thermal degradation, a desirable characteristic for materials used in high-temperature applications.

Optical Properties: Benzo(a)anthracene is a fluorescent molecule, and polymers containing this moiety are likely to be luminescent. nih.gov The emission color could potentially be tuned by modifying the polymer structure and conjugation length. The nitrile group, being an electron-withdrawing group, could also influence the electronic transitions and thus the photophysical properties of the polymer. The extended π-system of the benzo(a)anthracene unit suggests potential for these materials in applications such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Electronic Properties: Polycyclic aromatic hydrocarbons are a class of organic semiconductors. rsc.org The incorporation of these units into a polymer chain can lead to materials with charge-transporting capabilities. The presence of the nitrile group could affect the electron affinity of the material, potentially making it suitable for use as an n-type semiconductor in organic electronic devices.

Solubility and Processability: A significant challenge with polymers containing large, planar aromatic units is their often-poor solubility, which hinders their processing. The introduction of the acetonitrile group, along with the possibility of further derivatization, could improve solubility in organic solvents, facilitating the fabrication of thin films and other device structures.

Environmental Transformation and Degradation Studies of Polycyclic Aromatic Nitriles, Including 2 Benzo a Anthracen 1 Ylacetonitrile

Photodegradation and Photochemical Transformations in Environmental Matrices

Photodegradation is a significant abiotic process that contributes to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The process is initiated when a molecule absorbs light energy, leading to photochemical reactions. For PAHs, the primary photochemical reaction involves molecular oxygen, which results in the formation of more water-soluble oxygenated compounds, such as quinones.

The structure of the PAH, the type of environmental matrix (e.g., water, soil, organic solvent), and the presence of other substances can influence the rate and pathway of photodegradation. For instance, the photolysis of benzo[a]anthracene in both polar and apolar media has been shown to yield benzo[a]anthracene-7,12-dione as a major product. This transformation highlights a common pathway for the environmental alteration of the benzo[a]anthracene skeleton.

While the aromatic moiety is susceptible to photo-oxidation, the nitrile group can also undergo photochemical transformation. Studies on various benzonitriles have demonstrated that these compounds can undergo direct photolysis in aqueous solutions when exposed to light with wavelengths greater than 290 nm (the environmentally relevant part of the solar spectrum). The efficiency of this process, measured by the quantum yield, varies depending on the specific structure of the nitrile compound. For example, the photodegradation of halogenated benzonitriles has been investigated, showing that they can be degraded with estimated environmental half-lives calculated based on laboratory data.

| Parent Compound | Environmental Matrix | Major Photoproduct(s) | Observations |

|---|---|---|---|

| Benzo[a]anthracene | Aqueous/Organic Solvents | Benzo[a]anthracene-7,12-dione | Quinone formation is a common pathway. |

| Anthracene (B1667546) | Aqueous Solution | 9,10-Anthraquinone | A well-documented photo-oxidation product. |

| Chloroxynil (a halobenzonitrile) | Water | Not specified | Quantum yield of 0.0060, indicating photoreactivity. nih.gov |

| Bromoxynil (a halobenzonitrile) | Aqueous Solution | Not specified | Quantum yield of 0.0093. nih.gov |

Bio-transformation and Microbial Degradation Pathways

Microbial degradation is a primary mechanism for the removal of PAHs and their derivatives from contaminated soils and sediments. nih.gov A wide variety of bacteria, fungi, and algae have demonstrated the ability to transform or mineralize these compounds.

For the benzo[a]anthracene structure, several bacterial strains have been identified as capable degraders. Organisms from the genera Mycobacterium, Pseudomonas, and Sphingomonas are known to metabolize PAHs. pjoes.com Specifically, Sphingobium sp. strain KK22 has been shown to effectively biodegrade benzo[a]anthracene, achieving 80-90% removal over an 8-day period in laboratory studies. The typical aerobic degradation pathway for PAHs begins with the enzymatic introduction of hydroxyl groups onto the aromatic ring by dioxygenases, forming dihydrodiols that are subsequently processed, leading to ring cleavage. nih.gov

The acetonitrile (B52724) group is also subject to microbial degradation through specific enzymatic pathways. There are two primary routes for the hydrolysis of the nitrile functional group:

Nitrilase Pathway : A single-step enzymatic hydrolysis where a nitrilase converts the nitrile directly into a carboxylic acid and ammonia (B1221849). This pathway has been observed in the degradation of benzonitrile (B105546) by Nocardia sp., which transforms it directly into benzoic acid. nih.govnih.gov

Nitrile Hydratase/Amidase Pathway : A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. This pathway is utilized by Rhodococcus pyridinivorans in the degradation of benzonitrile, where benzamide (B126) is formed as an intermediate. researchgate.netfrontiersin.org

Therefore, the biotransformation of 2-Benzo(a)anthracen-1-ylacetonitrile would likely involve parallel attacks on both the polycyclic aromatic core and the acetonitrile side chain.

| Compound | Microorganism | Enzymatic Pathway | Products |

|---|---|---|---|

| Benzo[a]anthracene | Sphingobium sp. strain KK22 | Dioxygenase, etc. | Hydroxy-naphthoic acids, Salicylic (B10762653) acid |

| Benzonitrile | Nocardia sp. N.C.I.B. 11216 | Nitrilase | Benzoic acid, Ammonia nih.govnih.gov |

| Benzonitrile | Rhodococcus pyridinivorans | Nitrile Hydratase / Amidase | Benzamide, Benzoic acid, Ammonia researchgate.net |

| Acetonitrile | Adapted Activated Sludge | Nitrile Hydratase / Amidase | Acetamide, Acetic acid, Ammonia nih.gov |

Chemical Oxidation and Reduction Processes in Environmental Contexts

In addition to photochemical and biological processes, PAHs can undergo chemical oxidation and reduction in various environmental settings. Chemical oxidation can be a significant degradation pathway in water treatment processes and in certain natural environments. For instance, strong oxidizing agents like chlorine dioxide have been shown to effectively degrade PAHs such as anthracene and benzo[a]anthracene in aqueous solutions, with the primary products being the corresponding quinones.

The nitrile group is generally stable to mild oxidation but can be transformed under stronger conditions. Conversely, reduction of the nitrile group can also occur. While many reduction processes require specific catalytic systems not typically found in the environment, certain anaerobic microbial processes can create conditions conducive to reduction. For the PAH core, degradation has been observed under anoxic, nitrate-reducing conditions, where microorganisms use nitrate (B79036) as an electron acceptor to oxidize the organic contaminants.

Formation and Identification of Transformed Products (e.g., Nitro-PAHs, Quinones, Sulphonic Acids)

The environmental transformation of PAHs and their derivatives leads to a variety of products, some of which can be of environmental concern themselves.

Nitro-PAHs : These compounds can be formed in the atmosphere through the reaction of PAHs with nitrogen oxides, often initiated by photochemical processes.

Quinones : As mentioned, quinones are common transformation products resulting from both photochemical and chemical oxidation of PAHs. Benzo[a]anthracene is known to form benzo[a]anthracene-7,12-dione. These compounds are of interest due to their redox-active nature.

Sulphonic Acids : The sulfonation of aromatic compounds is a well-known chemical reaction. While the formation of sulphonic acid derivatives of PAHs in the environment is not as extensively documented as oxidation, PAHs can react with sulfur-containing species. For example, treatment of PAHs with sulfuric acid leads to their degradation, implying that sulfonation or related reactions can occur under strongly acidic conditions. researchgate.net

Other Products : Microbial degradation yields a diverse array of metabolites. For benzo[a]anthracene, identified products from Sphingobium sp. strain KK22 include 1-hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, and salicylic acid. The biodegradation of the nitrile group results in the formation of the corresponding amide and/or carboxylic acid.

| Parent Compound | Transformation Process | Identified Products |

|---|---|---|

| Benzo[a]anthracene | Photodegradation / Chemical Oxidation | Benzo[a]anthracene-7,12-dione |

| Benzo[a]anthracene | Microbial Degradation (Sphingobium sp.) | 1-Hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, Salicylic acid |

| Benzonitrile | Microbial Degradation (Nitrilase) | Benzoic acid, Ammonia nih.gov |

| Benzonitrile | Microbial Degradation (Nitrile hydratase/amidase) | Benzamide, Benzoic acid, Ammonia researchgate.net |

Influence of Environmental Factors on Transformation Kinetics (e.g., Temperature, Solvent, Light Exposure)

The rate at which polycyclic aromatic nitriles are transformed in the environment is controlled by a combination of physical, chemical, and biological factors.

Light Exposure : For photodegradation, the intensity and wavelength of light are critical. Reactions only occur when the compound absorbs light, and the rate is generally proportional to the light intensity.

Temperature : Temperature affects the rates of both chemical reactions and microbial metabolism. While higher temperatures generally increase reaction rates, microbial degradation has been observed even at low temperatures.

pH : The pH of the medium can influence both microbial activity and the rates of chemical hydrolysis. The activity of enzymes responsible for nitrile degradation, such as nitrilases, is often highly pH-dependent, with optimal activity for Nocardia sp. nitrilase observed at a pH of 8.0. nih.govnih.gov

Moisture : In soil and sediment environments, water content is a key factor controlling microbial activity. Optimal moisture levels are necessary to sustain the microbial populations responsible for biodegradation.

Future Research Directions and Emerging Trends in Benzo a Anthracene Nitrile Chemistry

Development of Novel and Efficient Synthetic Strategies for Functionalized Benzo(a)anthracene Nitriles

The construction of the tetracyclic benzo[a]anthracene core remains a focal point of synthetic innovation. Future efforts will concentrate on developing more efficient, regioselective, and versatile methods to introduce the nitrile functionality onto this complex scaffold.

Key Research Thrusts:

Metal-Catalyzed Cross-Coupling and C-H Activation: Palladium-catalyzed reactions, such as Suzuki-Miyaura and tandem C-H activation/bis-cyclization reactions, have proven effective for constructing the benzo[a]anthracene skeleton. beilstein-journals.orgsemanticscholar.org Future work will likely adapt these methods to incorporate nitrile-bearing substrates or develop late-stage cyanation techniques on the pre-formed aromatic core. A significant challenge is to achieve high regioselectivity in these transformations.

Multicomponent and Domino Reactions: Strategies that build molecular complexity in a single step are highly desirable. Research into one-pot reactions, such as the synthesis of oxa-aza-benzo[a]anthracene derivatives in aqueous micellar systems, provides a template for developing similar convergent strategies for nitrile analogues. semanticscholar.orgnih.gov

Ring-Closing Metathesis (RCM): The use of RCM, following a Suzuki-Miyaura coupling and isomerization sequence, has emerged as a powerful tool for assembling the benzo[a]anthracene framework. researchgate.net Adapting this methodology to diene precursors containing nitrile groups could provide a direct route to functionalized targets.

| Synthetic Strategy | Description | Potential Advantages | Key References |

| Palladium-Catalyzed C-H Activation | Tandem C-H activation and cyclization of propargylic carbonates with terminal alkynes to form the tetracyclic system. | High regioselectivity, atom economy. | beilstein-journals.orgsemanticscholar.org |

| Suzuki-Miyaura / RCM | A multi-step strategy involving Suzuki-Miyaura cross-coupling, isomerization of an allyl group, and a final ring-closing metathesis to form the fourth aromatic ring. | Modular, allows for pre-functionalization of starting materials. | researchgate.net |

| Friedel-Crafts Reactions | Lewis acid-catalyzed alkylation or acylation of arenes, followed by cyclization, to build the anthracene (B1667546) core. | Utilizes readily available starting materials. | beilstein-journals.org |

| Aqueous Micellar Synthesis | One-pot sequential reactions in an aqueous cetyltrimethylammonium bromide (CTAB) micellar system. | Environmentally benign (uses water as solvent), operational simplicity. | nih.gov |

Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries

Understanding the intrinsic reactivity of benzo(a)anthracene nitriles is crucial for their application. Future research will delve into their degradation pathways, photochemical behavior, and potential for further transformation, supported by detailed mechanistic studies.

Key Research Thrusts:

Atmospheric and Photochemical Degradation: The atmospheric oxidation of the parent benzo[a]anthracene by hydroxyl radicals has been studied computationally, revealing complex reaction pathways leading to various oxygenated products. nih.govresearchgate.net A key future direction is to investigate how the electron-withdrawing nitrile group alters the sites of radical attack and the subsequent degradation mechanism and kinetics. nih.gov Mechanistic studies on the photodegradation of benzo[a]anthracene, particularly in the presence of other atmospheric components, will provide insight into its environmental fate. acs.org

Metabolic Activation and Transformation: While some PAHs require metabolic activation to exert biological effects, the specific pathways for nitrile-substituted derivatives are largely unknown. nih.gov Future studies will likely explore the enzymatic oxidation of these compounds, identifying the resulting metabolites and clarifying the role of the nitrile group in these transformations. Laccase-mediated oxidation, which converts anthracene to anthraquinone, offers a model system for investigating the enzymatic reactivity of the benzo[a]anthracene core. asm.org

Advancements in Spectroscopic Techniques for In Situ and Time-Resolved Characterization

The detection and characterization of PAHs in complex environments demand highly sensitive and selective analytical techniques. Future research will focus on applying and refining advanced spectroscopic methods for real-time monitoring and detailed structural elucidation of benzo(a)anthracene nitriles.

Key Research Thrusts:

Time-Resolved Fluorescence Spectroscopy: Single-particle fluorescence spectrometers enable real-time, in-situ monitoring of PAHs in atmospheric aerosols. arxiv.orgnih.gov This technique can provide dynamic information on the emission, dispersion, and chemical aging of particles bearing benzo(a)anthracene nitriles. arxiv.org Further development of sequential spot samplers coupled with automated extraction and analysis will facilitate high-throughput, time-resolved measurements. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers exceptional sensitivity for detecting trace amounts of PAHs. nih.govmdpi.com Future work will involve designing novel SERS substrates, such as those based on graphene oxide and magnetic nanoparticles, to enhance the capture and detection of specific benzo(a)anthracene nitrile isomers from environmental samples. mdpi.com

Ambient Mass Spectrometry: Innovations in mass spectrometry are moving towards in-situ, online, and high-sensitivity detection, which will be critical for understanding the environmental distribution and transformation of these compounds. nih.gov

| Technique | Application | Advantages | Key References |

| Single-Particle Fluorescence Spectrometry | Real-time, in-situ monitoring of atmospheric aerosols. | Provides dynamic data on particle physicochemical properties and aging. | arxiv.orgnih.gov |

| Time-Resolved Sampling and HPLC | High-resolution temporal measurement of PAH concentrations in particulate matter. | Automation reduces sample handling and analysis time. | nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-sensitive detection in complex matrices. | High selectivity and molecular fingerprinting capability. | nih.govmdpi.com |

| Immunosensing Techniques | In-situ analysis of PAH concentrations in water samples. | Portability, rapid screening, reduced complexity. | nih.govresearchgate.net |

Computational Design and Predictive Modeling for Tailored Functional Materials

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding experimental efforts. For benzo(a)anthracene nitriles, predictive modeling will be instrumental in designing materials with specific electronic, optical, and chemical characteristics.

Key Research Thrusts:

Quantum Chemistry and DFT: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study reaction mechanisms, such as the oxidation of benzo[a]anthracene by hydroxyl radicals. nih.gov These methods will be employed to predict the electronic structure, ionization potentials, electron affinities, and spectroscopic signatures of novel benzo(a)anthracene nitrile derivatives. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models can establish correlations between molecular descriptors and physicochemical properties like boiling points and vapor pressure. researchgate.net Developing robust QSPR models for functionalized PAHs will accelerate the screening of candidates for materials applications.

Automatic Reaction Mechanism Generation: Software packages like the Reaction Mechanism Generator (RMG) are being developed to automatically construct detailed chemical mechanisms for complex processes like PAH formation during pyrolysis. mit.edumit.edu Extending these capabilities to nitrile-substituted PAHs will provide critical insights into their formation and combustion chemistry.

Sustainable and Green Chemistry Approaches in Synthesis and Environmental Remediation

The principles of green chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds. Future research will emphasize the development of environmentally benign synthetic routes for benzo(a)anthracene nitriles and sustainable methods for their remediation.

Key Research Thrusts:

Green Synthetic Methods: The use of water as a solvent, as demonstrated in the synthesis of related heterocyclic systems, represents a key direction for sustainable synthesis. nih.gov Other green approaches include minimizing the use of hazardous reagents and developing catalytic systems that operate under mild conditions with high efficiency.

Bioremediation: Utilizing microorganisms such as bacteria, fungi, and algae to degrade PAHs is a cost-effective and eco-friendly remediation strategy. researchgate.netfrontiersin.org Future research will focus on identifying or engineering microbes capable of efficiently metabolizing nitrile-substituted PAHs.

Advanced Adsorption Materials: Graphene-based nanomaterials, particularly those synthesized via green routes, have shown high efficiency for removing PAHs from wastewater through adsorption. nih.gov The development of next-generation, sustainable adsorbents will be a priority for environmental remediation efforts. mdpi.com

Integration with Emerging Technologies (e.g., Artificial Intelligence and Machine Learning in Chemical Discovery)

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical discovery. These technologies can accelerate the identification of novel compounds, optimize reaction conditions, and analyze complex datasets.

Key Research Thrusts:

AI-Assisted Synthesis Planning: AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways, optimizing reaction conditions to maximize yield and minimize waste. moravek.com This approach can significantly reduce the time and resources required to synthesize new benzo(a)anthracene nitrile derivatives.

ML-Enhanced Spectroscopic Analysis: Machine learning is being integrated with spectroscopic techniques like SERS to identify PAHs in complex mixtures with high accuracy. rsc.org A groundbreaking approach combines DFT-calculated spectral libraries with ML algorithms to identify PAHs and their derivatives in soil, even for compounds that have never been synthesized or isolated. frogheart.caresearcher.lifepnas.orgresearchgate.net This in silico strategy overcomes a major bottleneck in environmental analysis and can be directly applied to the detection of benzo(a)anthracene nitriles.

Predictive Toxicology and Materials Discovery: ML models can be trained to predict the properties and potential toxicity of new chemical structures based on existing data, guiding the design of safer and more effective functional materials. nih.gov

| Emerging Technology | Application in Benzo(a)anthracene Nitrile Chemistry | Potential Impact | Key References |

| Artificial Intelligence (AI) | Optimization of chemical reaction conditions; design of novel materials with predicted properties. | Improved yields, reduced waste, accelerated discovery of functional materials. | |

| Machine Learning (ML) | Analysis of complex SERS data; identification of compounds using DFT-calculated spectral libraries. | Enables detection of novel or uncharacterized compounds in complex environmental samples. | rsc.orgfrogheart.caresearcher.lifepnas.org |

| Flow Chemistry | Continuous manufacturing of chemical compounds with precise control over reaction parameters. | Enhanced safety, efficiency, and scalability of synthesis. | moravek.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Benzo(a)anthracen-1-ylacetonitrile?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nitrile functionalization of benzo(a)anthracene derivatives. Characterization requires GC-MS with non-polar capillary columns (e.g., DB-5 or SE-52) and temperature ramps optimized for polycyclic aromatic hydrocarbons (PAHs). For purity validation, use melting point analysis (mp 80–81°C for analogous nitriles) and HPLC with UV detection at 254 nm .

Q. How can researchers detect trace amounts of this compound in environmental matrices?

- Methodological Answer : Employ gas chromatography coupled with mass spectrometry (GC-MS) using retention indices specific to PAHs. For complex matrices, solid-phase extraction (SPE) with C18 cartridges and cleanup via HEPA-filtered vacuum systems are recommended to avoid contamination .

Advanced Research Questions

Q. How do discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound arise, and how can they be resolved?

- Methodological Answer : Variations in vapor pressure data (e.g., ΔvapH) often stem from differences in experimental setups, such as static vs. dynamic measurement systems. Calibration with NIST-certified reference compounds and cross-validation using Knudsen effusion methods can reconcile contradictions. For example, enthalpy of sublimation (ΔsubH) should be measured under controlled vacuum conditions to minimize decomposition .

Q. What strategies optimize the compound’s stability during long-term storage for carcinogenicity studies?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at −20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies using LC-MS to monitor degradation products like hydroxylated derivatives. Contamination risks are mitigated via Class I, Type B biological safety hoods during handling .

Q. How can researchers address conflicting chromatographic retention times in PAH analysis involving this compound?

- Methodological Answer : Retention time shifts may arise from column aging or matrix interference. Use internal standards (e.g., deuterated PAHs) and validate methods with NIST Standard Reference Data. For example, DB-5 columns with a 15°C/min ramp to 280°C show reproducible retention indices (RI = 2822) for benzo(a)anthracene derivatives .

Key Methodological Considerations

- Safety Protocols : Adhere to OSHA 29 CFR 1910.132 for PPE, including HEPA-filtered vacuums and emergency showers for skin exposure .

- Analytical Calibration : Use NIST-certified PAHs and retention indices from peer-reviewed chromatography studies .

- Contradiction Resolution : Replicate experiments under controlled conditions and validate via multiple detection modes (e.g., UV-MS cross-correlation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.